Apixaban PG Ester-II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apixaban PG Ester-II is a derivative of apixaban, a highly potent and selective inhibitor of blood coagulation factor Xa. Apixaban is widely used as an anticoagulant for the prevention and treatment of thromboembolic disorders, including stroke prevention in non-valvular atrial fibrillation, thromboprophylaxis following hip or knee replacement surgery, and treatment of deep vein thrombosis and pulmonary embolism .
準備方法
The synthesis of Apixaban PG Ester-II involves several steps, starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine. The process includes an eight-step procedure where sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a carbon dioxide atmosphere . This results in the construction of two lactams, which are key intermediates in the synthesis of apixaban . The reactions are highly efficient and occur under mild conditions, making the process practical for industrial production .
化学反応の分析
Apixaban PG Ester-II undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium chlorite for oxidation and piperidine for substitution . The major products formed from these reactions are lactams, which are crucial intermediates in the synthesis of apixaban . The amidation reaction to convert the glycol ester to apixaban proceeds much faster than using conventional alkyl esters .
科学的研究の応用
Apixaban PG Ester-II has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a key intermediate in the synthesis of apixaban, a widely used anticoagulant . In biology and medicine, apixaban is used for the prevention and treatment of thromboembolic disorders, making it a critical component in cardiovascular research . Industrially, the efficient synthesis of this compound contributes to the large-scale production of apixaban, ensuring its availability for clinical use .
作用機序
Apixaban PG Ester-II, like apixaban, exerts its effects by inhibiting factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the blood coagulation cascade . By binding reversibly to the active site of factor Xa, apixaban prevents thrombin generation and thrombus development . This inhibition reduces fibrin formation and platelet aggregation, thereby preventing clot formation .
類似化合物との比較
Apixaban PG Ester-II is unique compared to other factor Xa inhibitors such as rivaroxaban, edoxaban, and betrixaban . While all these compounds inhibit factor Xa, apixaban has a predictable pharmacokinetic and pharmacodynamic profile, low potential for food or drug interactions, and does not require routine monitoring . This makes apixaban, and by extension this compound, a potentially useful option for simplifying anticoagulation treatment .
Similar Compounds::- Rivaroxaban
- Edoxaban
- Betrixaban
These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and clinical applications .
特性
分子式 |
C28H30N4O6 |
---|---|
分子量 |
518.6 g/mol |
IUPAC名 |
1-hydroxypropan-2-yl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C28H30N4O6/c1-18(17-33)38-28(36)25-23-14-16-31(20-8-6-19(7-9-20)30-15-4-3-5-24(30)34)27(35)26(23)32(29-25)21-10-12-22(37-2)13-11-21/h6-13,18,33H,3-5,14-17H2,1-2H3 |
InChIキー |
DWFNOJQORWEWLG-UHFFFAOYSA-N |
正規SMILES |
CC(CO)OC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。